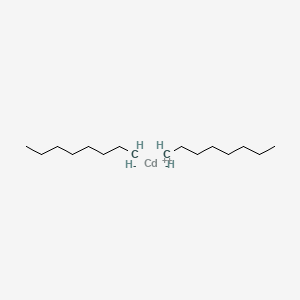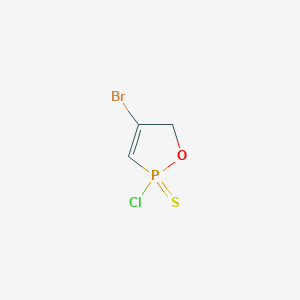
4,4'-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide is a complex organic compound with the molecular formula C30H20N4O4 This compound is characterized by its unique diazetidine ring structure, which is a four-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide typically involves the reaction of appropriate benzoyl chloride derivatives with azide sources under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is usually maintained at low to moderate levels to ensure the stability of the azide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to amines.
Substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, substituted diazetidine derivatives, and various oxidized compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide involves its interaction with molecular targets through its azide and diazetidine functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biological and chemical effects. The pathways involved in these interactions are complex and depend on the specific context of the application.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dioxo-1,3-diazetidine-1,3-diylbis (p-phenylenemethylene-o-phenylene) diisocyanate
- 2,4-Dioxo-1,3-diazetidine-1,3-bis (methyl-m-phenylene) diisocyanate
Uniqueness
4,4’-(2,4-Dioxo-1,3-diazetidine-1,3-diyl)dibenzoyl azide is unique due to its specific diazetidine ring structure and the presence of azide functional groups
Propiedades
Número CAS |
63170-82-1 |
|---|---|
Fórmula molecular |
C16H8N8O4 |
Peso molecular |
376.29 g/mol |
Nombre IUPAC |
4-[3-(4-carbonazidoylphenyl)-2,4-dioxo-1,3-diazetidin-1-yl]benzoyl azide |
InChI |
InChI=1S/C16H8N8O4/c17-21-19-13(25)9-1-5-11(6-2-9)23-15(27)24(16(23)28)12-7-3-10(4-8-12)14(26)20-22-18/h1-8H |
Clave InChI |
HAOUJCLUFRGDNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)N=[N+]=[N-])N2C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)



![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)



![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)



